Gcpii-IN-1 tfa is classified as a small molecule inhibitor. It is derived from a series of synthetic routes aimed at optimizing its inhibitory potency against glutamate carboxypeptidase II. The compound's synthesis involves multiple steps that include the formation of a core scaffold, functionalization, and purification processes to ensure high yield and purity suitable for research and potential clinical applications .
The synthesis of Gcpii-IN-1 tfa involves several key steps:
In industrial settings, the production of Gcpii-IN-1 tfa follows similar synthetic routes but is optimized for larger scale synthesis. This includes adjusting reaction conditions to maximize yield while minimizing impurities .
The molecular structure of Gcpii-IN-1 tfa can be represented by its InChI (International Chemical Identifier):
This structure indicates the presence of multiple functional groups that contribute to its inhibitory activity. The InChI Key for Gcpii-IN-1 tfa is:
These identifiers help in cataloging the compound in chemical databases such as PubChem, where further structural data can be accessed .
Gcpii-IN-1 tfa can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled temperature and pH conditions to optimize outcomes .
The products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation could yield oxidized derivatives while substitution may produce new compounds with distinct functional groups .
Gcpii-IN-1 tfa inhibits glutamate carboxypeptidase II by binding to its active site, thereby preventing the enzyme from hydrolyzing N-acetylaspartylglutamate into N-acetylaspartate and glutamate. This inhibition results in reduced levels of glutamate, which is crucial for managing conditions related to excessive glutamate signaling in neurological disorders .
The physical properties of Gcpii-IN-1 tfa include:
Chemical properties include:
Gcpii-IN-1 tfa has significant potential in scientific research, particularly in:
Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) or folate hydrolase 1 (FOLH1), is a zinc-dependent metallopeptidase with multiple physiological roles dictated by its tissue-specific expression. The enzyme exists as a homodimer, with each monomer comprising three domains: a protease-like domain, an apical domain, and a C-terminal dimerization domain [8]. Catalytic activity requires two zinc ions coordinated by residues in the active site, which hydrolyzes peptide bonds at the C-terminal glutamate [8]. GCPII’s primary substrates include:
Pathologically, GCPII is overexpressed in prostate cancer cells and the neovasculature of solid tumors (e.g., colorectal, pancreatic) but shows minimal expression in healthy vasculature [8]. In neurological contexts, upregulated GCPII activity correlates with neuropathic pain, multiple sclerosis, and schizophrenia due to excessive glutamate release, which triggers excitotoxicity and neuronal death [3] [9].
Table 1: Tissue-Specific Roles of Glutamate Carboxypeptidase II
Tissue/Organ | Physiological Role | Pathological Association |
---|---|---|
Central Nervous System | Hydrolysis of NAAG to regulate synaptic glutamate | Stroke, neuropathic pain, multiple sclerosis |
Prostate | Unknown (low in healthy tissue) | Prostate adenocarcinoma biomarker |
Small Intestine | Folate absorption from diet | Not established |
Tumor Neovasculature | Not established | Angiogenesis in solid tumors |
GCPII’s active site features a deep, polar pocket that accommodates C-terminal glutamate. Key residues include:
Inhibitor design exploits these features through:
Table 2: Key Structural Features of Glutamate Carboxypeptidase II
Structural Element | Functional Role | Inhibitor Design Implication |
---|---|---|
Zinc coordination site | Substrate hydrolysis via nucleophilic attack | Chelation via carboxylate/phosphonate |
S1’ glutamate pocket | Binds substrate C-terminal glutamate | Glutamate-mimetic warheads |
Arene-binding site (Trp541) | Hydrophobic substrate/inhibitor interactions | Aromatic or aliphatic extensions |
Dimerization domain | Enzymatic stability | Not directly targeted |
GCPII-IN-1 TFA (trifluoroacetate salt; CAS 1269794-89-9) is a competitive inhibitor scaffold derived from glutamate-based chemotypes. Its structure (molecular weight: 433.33 g/mol; formula: C₁₄H₂₂F₃N₃O₉) features:
Biochemical characterization confirms:
GCPII-IN-1 TFA serves as a scaffold for developing prostate cancer theranostics:
In disease models, GCPII inhibition elevates synaptic NAAG levels, which:
Table 3: Research Applications of GCPII Inhibitors
Application | Model System | Key Outcome |
---|---|---|
Prostate cancer imaging | LNCaP xenografts | Tumor-selective radiotracer accumulation |
Neuropathic pain | Rodent chronic constriction | 60% reduction in hyperalgesia (vs. controls) |
Multiple sclerosis | EAE mice | Improved Barnes maze performance |
GCPII-IN-1 TFA belongs to a class of glutamate-derived inhibitors with moderate lipophilicity (cLogD ≈ -2.1). Compared to clinical-stage analogs:
Structural optimization of GCPII-IN-1 TFA focuses on:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3